Cas no 1903780-74-4 (5-{1-2-(ethylsulfanyl)benzoyl-4-phenylpyrrolidin-3-yl}-3-methyl-1,2,4-oxadiazole)

5-{1-2-(ethylsulfanyl)benzoyl-4-phenylpyrrolidin-3-yl}-3-methyl-1,2,4-oxadiazole structure
1903780-74-4 structure
商品名:5-{1-2-(ethylsulfanyl)benzoyl-4-phenylpyrrolidin-3-yl}-3-methyl-1,2,4-oxadiazole
CAS番号:1903780-74-4
MF:C22H23N3O2S
メガワット:393.501923799515
CID:6051766
PubChem ID:92129236

5-{1-2-(ethylsulfanyl)benzoyl-4-phenylpyrrolidin-3-yl}-3-methyl-1,2,4-oxadiazole 化学的及び物理的性質

名前と識別子

    • 5-{1-2-(ethylsulfanyl)benzoyl-4-phenylpyrrolidin-3-yl}-3-methyl-1,2,4-oxadiazole
    • (2-(ethylthio)phenyl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)methanone
    • (2-ethylsulfanylphenyl)-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl]methanone
    • 5-{1-[2-(ethylsulfanyl)benzoyl]-4-phenylpyrrolidin-3-yl}-3-methyl-1,2,4-oxadiazole
    • F6524-3939
    • AKOS025390467
    • 1903780-74-4
    • インチ: 1S/C22H23N3O2S/c1-3-28-20-12-8-7-11-17(20)22(26)25-13-18(16-9-5-4-6-10-16)19(14-25)21-23-15(2)24-27-21/h4-12,18-19H,3,13-14H2,1-2H3
    • InChIKey: CMJMCBROCRMITN-UHFFFAOYSA-N
    • ほほえんだ: S(CC)C1C=CC=CC=1C(N1CC(C2=NC(C)=NO2)C(C2C=CC=CC=2)C1)=O

計算された属性

  • せいみつぶんしりょう: 393.15109816g/mol
  • どういたいしつりょう: 393.15109816g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 28
  • 回転可能化学結合数: 5
  • 複雑さ: 528
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 84.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.2

5-{1-2-(ethylsulfanyl)benzoyl-4-phenylpyrrolidin-3-yl}-3-methyl-1,2,4-oxadiazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6524-3939-2μmol
5-{1-[2-(ethylsulfanyl)benzoyl]-4-phenylpyrrolidin-3-yl}-3-methyl-1,2,4-oxadiazole
1903780-74-4
2μmol
$57.0 2023-09-08
Life Chemicals
F6524-3939-10μmol
5-{1-[2-(ethylsulfanyl)benzoyl]-4-phenylpyrrolidin-3-yl}-3-methyl-1,2,4-oxadiazole
1903780-74-4
10μmol
$69.0 2023-09-08
Life Chemicals
F6524-3939-2mg
5-{1-[2-(ethylsulfanyl)benzoyl]-4-phenylpyrrolidin-3-yl}-3-methyl-1,2,4-oxadiazole
1903780-74-4
2mg
$59.0 2023-09-08
Life Chemicals
F6524-3939-30mg
5-{1-[2-(ethylsulfanyl)benzoyl]-4-phenylpyrrolidin-3-yl}-3-methyl-1,2,4-oxadiazole
1903780-74-4
30mg
$119.0 2023-09-08
Life Chemicals
F6524-3939-5mg
5-{1-[2-(ethylsulfanyl)benzoyl]-4-phenylpyrrolidin-3-yl}-3-methyl-1,2,4-oxadiazole
1903780-74-4
5mg
$69.0 2023-09-08
Life Chemicals
F6524-3939-20mg
5-{1-[2-(ethylsulfanyl)benzoyl]-4-phenylpyrrolidin-3-yl}-3-methyl-1,2,4-oxadiazole
1903780-74-4
20mg
$99.0 2023-09-08
Life Chemicals
F6524-3939-25mg
5-{1-[2-(ethylsulfanyl)benzoyl]-4-phenylpyrrolidin-3-yl}-3-methyl-1,2,4-oxadiazole
1903780-74-4
25mg
$109.0 2023-09-08
Life Chemicals
F6524-3939-40mg
5-{1-[2-(ethylsulfanyl)benzoyl]-4-phenylpyrrolidin-3-yl}-3-methyl-1,2,4-oxadiazole
1903780-74-4
40mg
$140.0 2023-09-08
Life Chemicals
F6524-3939-4mg
5-{1-[2-(ethylsulfanyl)benzoyl]-4-phenylpyrrolidin-3-yl}-3-methyl-1,2,4-oxadiazole
1903780-74-4
4mg
$66.0 2023-09-08
Life Chemicals
F6524-3939-50mg
5-{1-[2-(ethylsulfanyl)benzoyl]-4-phenylpyrrolidin-3-yl}-3-methyl-1,2,4-oxadiazole
1903780-74-4
50mg
$160.0 2023-09-08

5-{1-2-(ethylsulfanyl)benzoyl-4-phenylpyrrolidin-3-yl}-3-methyl-1,2,4-oxadiazole 関連文献

Related Articles

5-{1-2-(ethylsulfanyl)benzoyl-4-phenylpyrrolidin-3-yl}-3-methyl-1,2,4-oxadiazoleに関する追加情報

Introduction to 5-{1-2-(ethylsulfanyl)benzoyl-4-phenylpyrrolidin-3-yl}-3-methyl-1,2,4-oxadiazole (CAS No. 1903780-74-4)

5-{1-2-(ethylsulfanyl)benzoyl-4-phenylpyrrolidin-3-yl}-3-methyl-1,2,4-oxadiazole, with the CAS number 1903780-74-4, is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of oxadiazoles, which are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.

The molecular structure of 5-{1-2-(ethylsulfanyl)benzoyl-4-phenylpyrrolidin-3-yl}-3-methyl-1,2,4-oxadiazole is characterized by a central oxadiazole ring fused with a pyrrolidine moiety, substituted with a benzoyl group and an ethylsulfanyl group. The presence of these functional groups imparts specific chemical and biological properties that make this compound a promising candidate for further investigation.

In recent years, the development of new oxadiazole derivatives has been a focus of research due to their potential in treating various diseases. For instance, studies have shown that oxadiazoles can modulate the activity of enzymes and receptors involved in inflammatory responses and cancer progression. The compound 5-{1-2-(ethylsulfanyl)benzoyl-4-phenylpyrrolidin-3-yl}-3-methyl-1,2,4-oxadiazole has been synthesized and evaluated for its biological activities in several preclinical studies.

In Vitro Studies:

In vitro studies have demonstrated that 5-{1-2-(ethylsulfanyl)benzoyl-4-phenylpyrrolidin-3-yl}-3-methyl-1,2,4-oxadiazole exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. These cytokines play a crucial role in the pathogenesis of various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease. The mechanism of action is believed to involve the modulation of signaling pathways such as NF-kB and MAPK.

In Vivo Studies:

In vivo studies have further confirmed the anti-inflammatory properties of 5-{1-2-(ethylsulfanyl)benzoyl-4-phenylpyrrolidin-3-yl}-3-methyl-1,2,4-oxadiazole. Animal models of inflammation have shown that this compound can significantly reduce inflammation and tissue damage. Additionally, it has been found to exhibit analgesic effects, making it a potential candidate for pain management.

Cancer Research:

Beyond its anti-inflammatory properties, 5-{1-2-(ethylsulfanyl)benzoyl-4-phenylpyrrolidin-3-yl}-3-methyl-1,2,4-oxadiazole has also shown promise in cancer research. Preclinical studies have demonstrated its ability to inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism of action involves the modulation of key signaling pathways such as PI3K/Akt and JAK/STAT.

Synthetic Routes:

The synthesis of 5-{1-2-(ethylsulfanyl)benzoyl-4-phenylpyrrolidin-3-y l}-3-methyl - 1 , 2 , 4 - o x a d i azo l e strong > i n v o l v e s s e v e r a l s t e p s , i n c l u d i n g t h e c o u p l i n g o f t h e b e n z o y l g r o u p w i t h t h e p y r r o l i d i n e m o i e t y , f o l l o w e d b y t h e c y c l i z a t i o n t o f o r m t h e o x a d i a z o l e r i n g . T h e s y n t h e s i s p r o c e s s h a s b e e n o p t i m i z e d f o r h i g h y i e l d a n d p u r i t y , m a k i n g t h e c o m p o u n d v i a b l e f o r f u r t h e r p h a r m a c o l o g i c a l s t u d y . p > < p > T h e p h y s i c o c h e m i c a l p r o p e r t i e s o f< strong > 5 - { 1 - 2 - ( ethylsulfanyl ) benzoyl - 4 - phenylpyrrolidin - 3 - yl } - 3 - methyl - 1 , 2 , 4 - oxadiazole< / strong > , s u c h a s s o l u b i l i t y , m e l t i n g p o i n t , a n d s t a b i l i t y , h a v e b ee n c haracterized to ensure its suitability for pharmaceutical development. These properties are crucial for optimizing drug delivery and formulation strategies.

Clinical Potential:

The clinical potential of< strong > 5 - { 1 - 2 - ( ethylsulfanyl ) benzoyl - 4 - phenylpyrrolidin - 3 - yl } - 3 - methyl - 1 , 2 , 4 - oxadiazole< / strong > is currently being explored through preclinical and early-stage clinical trials. Preliminary results suggest that this compound may offer significant therapeutic benefits with minimal side effects. However, further research is needed to fully understand its safety profile and efficacy in human subjects.

FUTURE DIRECTIONS:

THe DEVElopment OF< STRONG >5-{1=2-(EthYlsuLFanYl)BenzOyL=4-PheNYPYRroLiDiN=3-YL}=3-MeThYL=1=2=OxAdIaZoLe< /STRONG > AS A THERAPEUTIC AGENT IS AN EXCITING AREA OF RESEARCH. FUTURE STUDIES WILL FOCUS ON OPTIMIZING ITS PHARMACOKINETIC PROPERTIES AND EVALUATING ITS EFFICACY IN LARGER CLINICAL TRIALS. ADDITIONALLY, COMBINATIONAL THERAPIES INVOLVING THIS COMPOUND WITH OTHER DRUGS MAY BE EXPLORED TO ENHANCE ITS THERAPEUTIC POTENTIAL.

おすすめ記事

推奨される供給者
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
http://www.runyanpharma.com/IndexEN.htm
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
https://www.jx-pharm.com/index.html
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
http://www.chongdachem.com
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
http://www.chemnorm.com
Wuhan ChemNorm Biotech Co.,Ltd.
pengshengyue
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
pengshengyue